

RG2833 in Focus: A Comparative Analysis of a Selective HDAC Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG2833

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[City, State] – [Date] – In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including neurological disorders and cancers. This guide provides a detailed comparison of **RG2833**, a selective HDAC1 and HDAC3 inhibitor, with other notable HDAC inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Unveiling RG2833: A Potent and Selective HDAC Inhibitor

RG2833 (also known as RGFP109) is a brain-permeable small molecule that potently and selectively inhibits Class I HDAC enzymes, specifically HDAC1 and HDAC3.^{[1][2]} This selectivity is a key differentiator from many other HDAC inhibitors, which often exhibit a broader, or "pan," inhibitory profile across multiple HDAC classes. The targeted approach of **RG2833** offers the potential for a more favorable therapeutic window and reduced off-target effects.

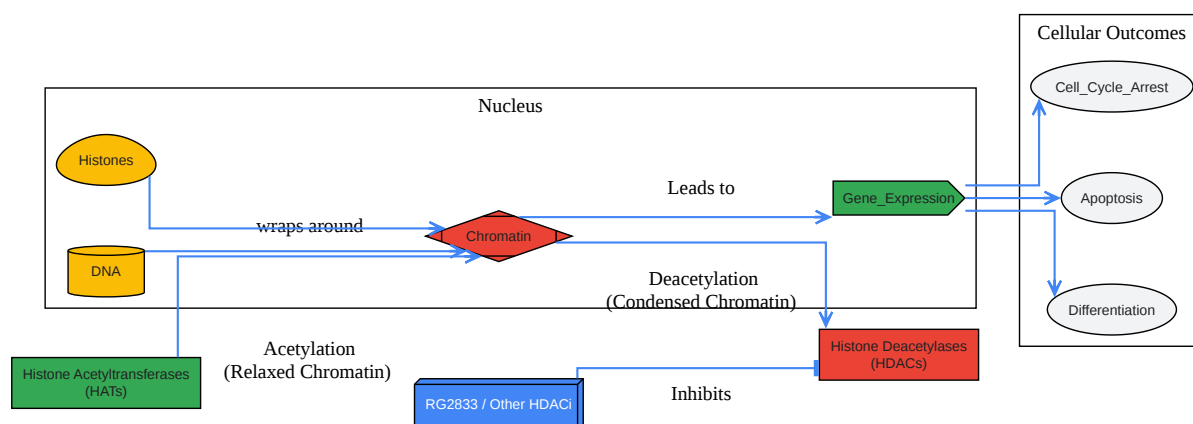
Comparative Efficacy: RG2833 vs. Other HDAC Inhibitors

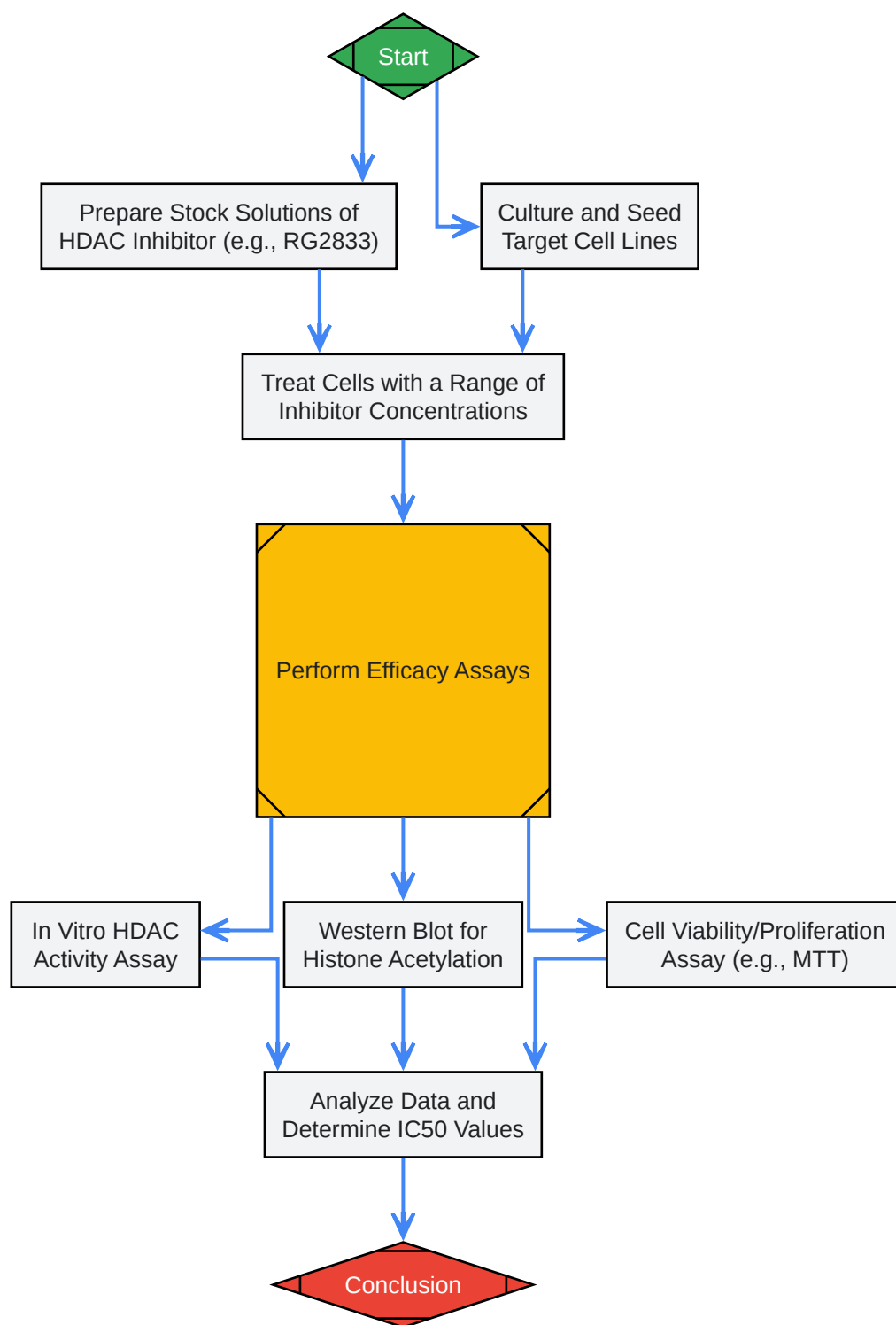
To contextualize the efficacy of **RG2833**, this section presents a comparative summary of its in vitro potency against other well-established HDAC inhibitors. The data, presented in the table below, highlights the half-maximal inhibitory concentrations (IC₅₀) against specific HDAC isoforms and in various cell lines.

Inhibitor	Class	Target HDACs	IC50 (nM) against specific HDACs	Cell Line Examples & IC50/GI50 (μM)	Key Characteristics
RG2833	Class I	HDAC1, HDAC3	HDAC1: 60, HDAC3: 50[1][2]	DIPG cell lines: 5-10[3]	Brain-permeable, selective for HDAC1/3.
Vorinostat (SAHA)	Pan-HDAC	Class I, II, IV	HDAC1: 10, HDAC3: 20[4][5]	4T1: 1.59 - 12.12, 518A2: 0.9[4], SeAx: 0.6, Hut-78: 0.75, HH: 0.9, MyLa: 4.4[6]	Orally active, first FDA-approved HDAC inhibitor.
Panobinostat (LBH589)	Pan-HDAC	Class I, II, IV	Pan-HDAC: 5 (cell-free)[7][8]	MOLT-4: ~5, Reh: ~20[7], SCLC cell lines: <0.025[9]	Potent pan-inhibitor, induces autophagy and apoptosis.
Belinostat (PXD101)	Pan-HDAC	Class I, II	HeLa cell extracts: 27[10][11]	5637: 1.0, T24: 3.5, J82: 6.0, RT4: 10, Prostate cancer lines: 0.5-2.5[12]	Hydroxamate-type inhibitor.
Entinostat (MS-275)	Class I	HDAC1, HDAC2, HDAC3	HDAC1: 243, HDAC2: 453, HDAC3: 248[13][14]	Wide range of cancer cell lines[15]	Orally active, selective for Class I HDACs.

Visualizing the Mechanism: HDAC Inhibition Signaling Pathway

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like **RG2833**. By blocking HDACs, these inhibitors promote histone acetylation, leading to a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.





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- To cite this document: BenchChem. [RG2833 in Focus: A Comparative Analysis of a Selective HDAC Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610454#comparing-the-efficacy-of-rg2833-with-other-hdac-inhibitors]

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